N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine
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Overview
Description
N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine is an organic compound with the molecular formula C9H11F3N2 and a molecular weight of 204.19 g/mol . This compound is characterized by the presence of two methyl groups and a trifluoromethyl group attached to a benzene ring, along with two amino groups at positions 1 and 3 . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine typically involves the reaction of 6-(trifluoromethyl)benzene-1,3-diamine with methylating agents under controlled conditions . One common method is the methylation of the amino groups using methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and labeling agents.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine
- 1,3-Benzenediamine, 2,4-dinitro-N3,N3-dipropyl-6-(trifluoromethyl)
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties . The presence of both methyl and trifluoromethyl groups enhances its reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-N,1-N-dimethyl-4-(trifluoromethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C9H11F3N2/c1-14(2)6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,13H2,1-2H3 |
InChI Key |
ODXFMJJMEYFVPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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